REACTION_SMILES
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[CH2:40]([O:41][CH2:42][CH3:43])[CH3:44].[CH3:33][CH2:34][N:35]([CH2:36][CH3:37])[CH2:38][CH3:39].[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([O:23][CH2:24][CH2:25][NH:26][CH2:27][C:28]([F:29])([F:30])[F:31])[c:10]([C:20](=[O:21])[OH:22])[n:11][n:12]2-[c:13]2[c:14]([Cl:19])[cH:15][cH:16][cH:17][cH:18]2)[cH:6][cH:7]1.[Cl:45][CH2:46][CH2:47][Cl:48].[ClH:32]>>[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]3[c:10]([n:11][n:12]2-[c:13]2[c:14]([Cl:19])[cH:15][cH:16][cH:17][cH:18]2)[C:20](=[O:21])[N:26]([CH2:27][C:28]([F:29])([F:30])[F:31])[CH2:25][CH2:24][O:23]3)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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O=C(O)c1nn(-c2ccccc2Cl)c(-c2ccc(Cl)cc2)c1OCCNCC(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1nn(-c2ccccc2Cl)c(-c2ccc(Cl)cc2)c1OCCNCC(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C1c2nn(-c3ccccc3Cl)c(-c3ccc(Cl)cc3)c2OCCN1CC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |